
ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate derivatives involves several key steps, including Knoevenagel condensation, lactonization, and acylation reactions. Bai Jing-hua (2011) synthesized (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate through such processes, indicating a similar synthetic pathway might be applicable for the target compound. These reactions are critical for introducing various functional groups into the chromene core, expanding the compound's utility in further chemical synthesis and applications in material science and pharmacology (Bai Jing-hua, 2011).
Molecular Structure Analysis
The molecular structure of ethyl coumarin-3-carboxylate derivatives, including this compound, has been analyzed through crystallography and spectroscopy. For instance, Song, Li-Meia, Gao, and Jian-hua (2014) reported on the crystalline structure, showcasing how substituents at the 7-position affect the molecule's overall conformation and properties. Such studies are foundational for understanding the molecular basis of the compound's chemical behavior and its interaction with other molecules (Song et al., 2014).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, due to the presence of reactive functional groups. The compound's structure-activity relationships (SARs) have been explored in the context of overcoming drug resistance in cancer therapies, as demonstrated by S. Das et al. (2009). These studies provide insights into how modifications to the chromene core can influence biological activity and chemical reactivity (S. Das et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and photoluminescence, of this compound derivatives, have been subject to investigation to determine their suitability for various applications. For example, the fluorescent properties of similar compounds have been studied, revealing their potential use in material sciences and as probes in biological systems (Bai Jing-hua, 2011).
Scientific Research Applications
Photoluminescence and Crystal Structure
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate demonstrates significant applications in the realm of photoluminescence. Studies reveal that its derivatives exhibit stronger absorption and emission compared to ethyl coumarin-3-carboxylate, mainly due to the enhanced conjugation of their electron donor group at the 7-position. Under ultraviolet light excitation, these derivatives show strong blue-violet emission, which is a crucial characteristic for applications in photoluminescence and crystallography (Song, Li-Meia, Gao, Jian-hua, 2014).
Fluorescence Properties
Another significant application is in the area of fluorescence. The compound and its derivatives, such as those containing the benzo[c]coumarin carboxylic acids, have exhibited excellent fluorescence properties both in ethanol solution and in the solid state. This feature is attributed to their larger conjugated system and various hydrogen bonds present in their structures, making them suitable for applications requiring fluorescence properties (Juan Shi, Yong Liang, Zunting Zhang, 2017).
Anticorrosive Properties
Additionally, certain derivatives of this compound have shown promising anticorrosive properties. For instance, alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, derived from this compound, effectively inhibit hydrochloric acid corrosion of mild steel at low concentrations. This suggests potential applications in corrosion protection and material science (K. V. Shcherbakov, T. Gorbunova, Y. Burgart, V. I. Saloutin, 2014).
Antibacterial and Antifungal Properties
The compound has also been incorporated in the synthesis of new oxadiazole derivatives containing 2H-chromen-2-one moiety. These derivatives, synthesized using 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, have been screened for antibacterial and antifungal activities. This indicates the compound's potential role in the development of novel antibacterial and antifungal agents (M. Mahesh, P. Sanjeeva, G. Manjunath, R. P. Venkata, 2022).
Mechanism of Action
Target of Action
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound Some related compounds have been found to exhibit anti-fungal activity .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, often leading to downstream effects such as the inhibition of fungal growth .
properties
IUPAC Name |
ethyl 7-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-12(14)10-6-8-4-5-9(16-2)7-11(8)18-13(10)15/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFVXBZXJKTVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976394 | |
| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6093-72-7 | |
| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VX8ZHF8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the ability of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate to inhibit enzymes?
A1: Research suggests that this compound exhibits inhibitory activity against lipoxygenase (LOX) enzymes. [] Specifically, it demonstrated a 91.0% inhibition of lipid peroxidation, a process catalyzed by LOXs. [] This inhibitory activity makes it a potential candidate for further research in conditions where LOX activity is implicated.
Q2: How does the structure of this compound influence its photoluminescent properties?
A2: this compound exhibits enhanced absorption and emission compared to the parent compound, ethyl coumarin-3-carboxylate. [] This enhancement is attributed to the presence of the methoxy group at the 7-position, which extends the conjugation within the molecule. [] Under ultraviolet light excitation, this compound displays strong blue-violet emission. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



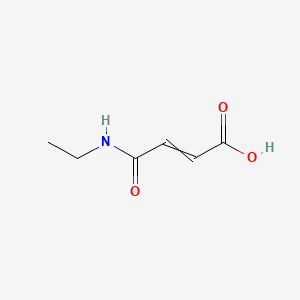
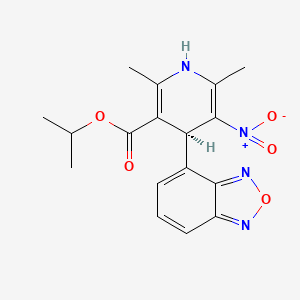
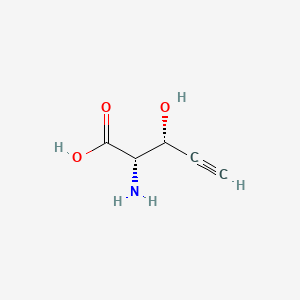

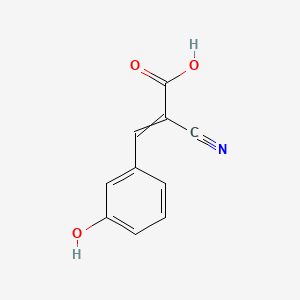
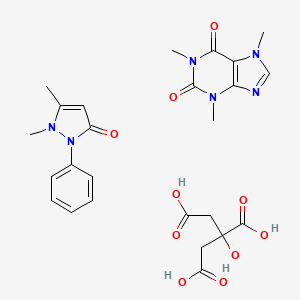
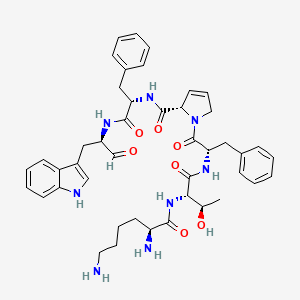

![methyl sulfate;6,7,7-trimethyl-5-[8-(6,7,7-trimethyl-8H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)octyl]-8H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1218561.png)

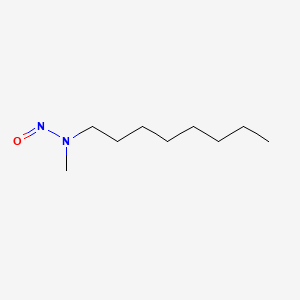
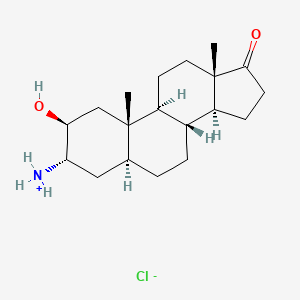
![(2S,3S)-3-[[(2S)-1-(4-acetamidobutylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1218568.png)
![2-[[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio]acetic acid propan-2-yl ester](/img/structure/B1218569.png)